molecular formula C20H19F3N2O3S B2719684 (3,5-dimethoxyphenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851806-09-2

(3,5-dimethoxyphenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2719684
CAS No.: 851806-09-2
M. Wt: 424.44
InChI Key: ACNDHZWHNACIDB-UHFFFAOYSA-N
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Description

(3,5-dimethoxyphenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C20H19F3N2O3S and its molecular weight is 424.44. The purity is usually 95%.
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Scientific Research Applications

In Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules with pharmaceutical relevance.

In Biology: Its derivatives have been investigated for their biological activities, including potential antimicrobial and anti-inflammatory effects.

In Medicine: Research is ongoing into its use as a lead compound for the development of new therapeutic agents, particularly targeting pathways involved in inflammation and cancer.

In Industry: Its chemical properties make it suitable for use in the synthesis of specialty chemicals and advanced materials, contributing to various industrial applications.

5. Mechanism of Action: The compound's mechanism of action involves its ability to interact with specific molecular targets, primarily through the binding of its functional groups to active sites on enzymes or receptors. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.

Molecular Targets and Pathways Involved

  • Enzymes: : The compound may inhibit or activate enzymes involved in metabolic or signaling pathways.

  • Receptors: : It can bind to receptors, altering cellular responses and physiological outcomes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-dimethoxyphenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone generally involves several key steps:

  • Formation of the Imidazole Ring: : This step can be achieved through the condensation of 1,2-diamines with α-haloketones under acidic conditions.

  • Introduction of the Thioether Moiety: : This is typically done via a nucleophilic substitution reaction between a thiol and a benzyl halide, often in the presence of a base.

  • Final Coupling Step: : The coupling of the intermediate compounds is performed under controlled conditions, typically using catalytic amounts of a base or acid to facilitate the reaction.

Industrial Production Methods: For industrial-scale production, the synthetic route might be optimized to improve yield and purity. This can include the use of automated synthesis processes, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions It Undergoes: (3,5-dimethoxyphenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone undergoes various types of chemical reactions such as:

  • Oxidation: : The compound can be oxidized under the influence of strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions typically target the imidazole ring or the aromatic moieties, using reagents like sodium borohydride.

  • Substitution: : The methoxy groups and thioether moiety can be sites for nucleophilic or electrophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions Used

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reagents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Strong nucleophiles like sodium hydride, or electrophiles like alkyl halides.

Major Products Formed from These Reactions: The major products depend on the specific reactions, but they often include derivatives with modified functional groups, such as sulfoxides, sulfones, and various substituted phenyl derivatives.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: Compared to other compounds with similar structures, such as benzylthio imidazole derivatives, (3,5-dimethoxyphenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone stands out due to its unique trifluoromethyl group, which enhances its chemical stability and biological activity.

List of Similar Compounds

  • Benzylthio Imidazole Derivatives

  • Methoxy Phenyl Compounds

  • Trifluoromethyl Benzyl Derivatives

This compound presents exciting opportunities for research and application in various fields, making it a valuable subject for further study and development.

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O3S/c1-27-16-9-14(10-17(11-16)28-2)18(26)25-8-7-24-19(25)29-12-13-3-5-15(6-4-13)20(21,22)23/h3-6,9-11H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNDHZWHNACIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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